molecular formula C16H25NO5S2 B2642225 N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide CAS No. 874788-01-9

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide

Cat. No. B2642225
CAS RN: 874788-01-9
M. Wt: 375.5
InChI Key: GKXJZSYIRUOFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide, commonly known as Bithionol, is an organic compound that has been used for various purposes in scientific research. Bithionol has been found to have antimicrobial, antitumor, and antiparasitic properties.

Scientific Research Applications

Chemical Synthesis and Environmental Application

  • Fluorescent Probing for Thiophenols : A study describes the design of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols, using a sulfonamide-based compound. This probe displayed high selectivity and sensitivity, demonstrating applications in environmental and biological sciences for thiophenols sensing in water samples (Wang et al., 2012).

Biological Applications

  • Protein Binding Studies : N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a fluorescent probe, was utilized to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. The study highlights the probe's ability to reveal the hydrophobic nature of this binding, emphasizing the utility of sulfonamide compounds in biochemical research (Jun et al., 1971).

Catalytic Reagents in Organic Synthesis

  • Silylation of Alcohols, Phenols, and Thiols : Research demonstrates the use of sulfonamide derivatives as effective catalysts for the silylation of alcohols, phenols, and thiols, showcasing their versatility in facilitating various organic reactions (Ghorbani‐Vaghei et al., 2006).

Pharmacological and Toxicological Studies

  • Investigations into Immunotoxicity and Allergic Potential : A study evaluated the immunotoxicity and allergic potential of N-Butylbenzene sulfonamide (NBBS) in a murine model. This research contributes to understanding the safety profile of sulfonamide-based compounds in the context of their potential use in products (Marrocco et al., 2015).

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S2/c1-3-5-11-17(14-10-12-23(18,19)13-14)24(20,21)16-8-6-15(7-9-16)22-4-2/h6-9,14H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXJZSYIRUOFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.